

# Application Notes and Protocols for the Reduction of 3,4,5-Trimethoxyphenylacetonitrile

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## Compound of Interest

Compound Name: 3,4,5-Trimethoxyphenylacetonitrile

Cat. No.: B1346109

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## Abstract

This document provides detailed experimental protocols for the chemical reduction of **3,4,5-trimethoxyphenylacetonitrile** to its corresponding primary amine, 2-(3,4,5-trimethoxyphenyl)ethanamine, a compound commonly known as mescaline.<sup>[1][2][3][4][5]</sup> Two primary methods are presented: reduction using lithium aluminum hydride (LAH) and catalytic hydrogenation. These protocols are intended for researchers, scientists, and drug development professionals. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.

## Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. **3,4,5-Trimethoxyphenylacetonitrile** is a key intermediate in the synthesis of mescaline and its analogs.<sup>[1][2][3]</sup> The successful reduction of the nitrile group to an amine is a critical step in obtaining the desired phenethylamine derivative. This document outlines two effective methods for this conversion, providing detailed procedures, reagent quantities, and reaction conditions to ensure reproducibility.

## Data Presentation

The following tables summarize the quantitative data for the two presented reduction protocols.

Table 1: Reagents and Quantities for Lithium Aluminum Hydride (LAH) Reduction<sup>[4][5]</sup>

Reagent/Material	Molecular Weight ( g/mol )	Quantity	Moles	Equivalents
3,4,5-Trimethoxyphenyl acetone nitrile	207.23	2.0 g	0.00965	1.0
Lithium Aluminum Hydride (LAH)	37.95	0.85 g	0.0224	2.32
Anhydrous Ether	74.12	300 mL	-	-
Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> )	98.08	10 g	-	-
Water	18.02	10 mL (quench) + 40 mL	-	-

Table 2: Reagents and Quantities for Catalytic Hydrogenation[2][5]

Reagent/Material	Molecular Weight ( g/mol )	Quantity	Moles	Equivalents
3,4,5-Trimethoxyacetyl mandelonitrile*	265.26	22 g	0.0829	1.0
Palladium Black	106.42	3 g	-	Catalyst
Glacial Acetic Acid	60.05	275 mL	-	-
Concentrated Sulfuric Acid	98.08	5 mL	-	-
Hydrogen Gas	2.02	2 atm	-	-

\*Note: The available protocol for catalytic hydrogenation starts from 3,4,5-trimethoxyacetylmandelonitrile, which is a precursor to **3,4,5-trimethoxyphenylacetonitrile**. The reduction conditions are applicable to the nitrile as well.

## Experimental Protocols

### Protocol 1: Reduction of 3,4,5-Trimethoxyphenylacetonitrile using Lithium Aluminum Hydride (LAH)

This protocol is adapted from the method described by Makepeace U. Tsao.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- **3,4,5-Trimethoxyphenylacetonitrile**
- Lithium aluminum hydride (LAH) powder
- Anhydrous ether
- Sulfuric acid
- Concentrated sodium hydroxide solution
- Stick potassium hydroxide
- Ice
- Round-bottom flask with a reflux condenser and dropping funnel
- Magnetic stirrer
- Separatory funnel

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 0.85 g of lithium aluminum hydride powder in 150 mL of

anhydrous ether.

- Dissolve 2.0 g of **3,4,5-trimethoxyphenylacetonitrile** in 150 mL of anhydrous ether.
- With continuous stirring, add the solution of **3,4,5-trimethoxyphenylacetonitrile** to the LAH suspension over a period of 15 minutes.
- After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes.
- Carefully quench the reaction by slowly adding 10 mL of ice-water dropwise.
- Next, add a mixture of 10 g of sulfuric acid in 40 mL of water at a moderate rate.
- Transfer the mixture to a separatory funnel and separate the aqueous layer.
- Treat the aqueous layer with a concentrated sodium hydroxide solution until it is strongly basic.
- Extract the liberated brown oil with three 30 mL portions of ether.
- Combine the ether extracts, wash once with water, and dry over stick potassium hydroxide.
- The final product, 2-(3,4,5-trimethoxyphenyl)ethanamine, is obtained after evaporation of the ether.

## Protocol 2: Catalytic Hydrogenation

This protocol describes a general method for the reduction of a related nitrile precursor and can be adapted for **3,4,5-trimethoxyphenylacetonitrile**.<sup>[2][5]</sup>

Materials:

- **3,4,5-Trimethoxyphenylacetonitrile**
- Palladium black
- Glacial acetic acid

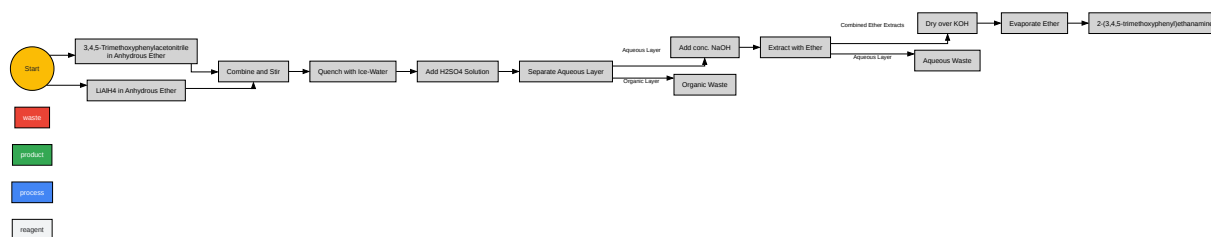
- Concentrated sulfuric acid
- Potassium carbonate
- Hydrogen gas source
- High-pressure hydrogenation apparatus

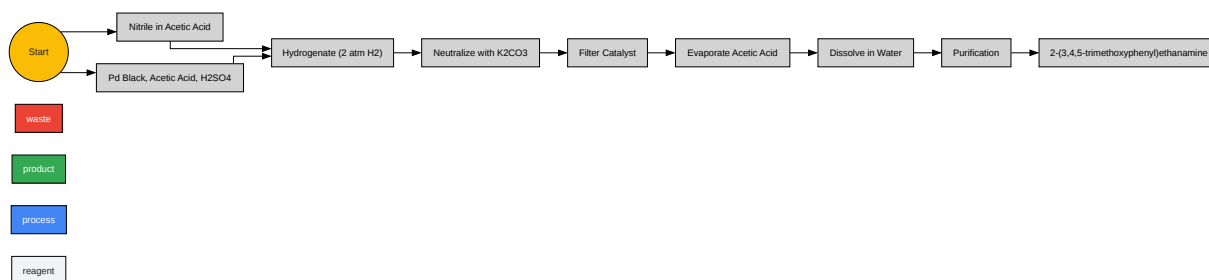
#### Procedure:

- In a high-pressure hydrogenation apparatus, suspend 3 g of palladium black in a mixture of 75 mL of glacial acetic acid and 5 mL of concentrated sulfuric acid.
- Dissolve 22 g of the nitrile starting material in 200 mL of glacial acetic acid.
- Add the nitrile solution to the catalyst suspension with agitation at 18°C and under a hydrogen pressure of 2 atm.
- Continue the hydrogenation until the calculated amount of hydrogen is absorbed (approximately 2.5 hours).
- After the reaction is complete, add an amount of potassium carbonate equivalent to the sulfuric acid used to neutralize the acid.
- Remove the acetic acid in vacuo.
- Dissolve the residue in water and proceed with purification.

## Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.





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